molecular formula C13H17N3O2 B2429583 N-benzyl-4-formylpiperazine-1-carboxamide CAS No. 1022549-88-7

N-benzyl-4-formylpiperazine-1-carboxamide

Cat. No.: B2429583
CAS No.: 1022549-88-7
M. Wt: 247.298
InChI Key: FXDUUSBDKXDGDU-UHFFFAOYSA-N
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Description

N-benzyl-4-formylpiperazine-1-carboxamide is a chemical compound with the molecular formula C13H17N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-formylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with benzyl and formyl groups. One common method includes the following steps:

    N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperazine.

    Formylation: The N-benzylpiperazine is then reacted with formylating agents such as formic acid or paraformaldehyde to introduce the formyl group at the 4-position.

    Carboxamidation: Finally, the formylated product is reacted with a carboxylating agent like phosgene or carbonyldiimidazole to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-formylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-benzyl-4-carboxylpiperazine-1-carboxamide.

    Reduction: N-benzyl-4-hydroxymethylpiperazine-1-carboxamide.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-formylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-4-formylpiperazine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and benzyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

N-benzyl-4-formylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:

    N-benzylpiperazine: Lacks the formyl and carboxamide groups, leading to different chemical and biological properties.

    4-formylpiperazine: Lacks the benzyl and carboxamide groups, affecting its reactivity and applications.

    N-benzyl-4-hydroxymethylpiperazine-1-carboxamide: A reduction product of this compound with different chemical properties.

Properties

IUPAC Name

N-benzyl-4-formylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11-15-6-8-16(9-7-15)13(18)14-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDUUSBDKXDGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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